7-Propoxy-2,3-dihydrobenzofuran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Propoxy-2,3-dihydrobenzofuran-3-amine: is a chemical compound with the molecular formula C11H15NO2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Propoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Formation of the benzofuran ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the propoxy group: This step involves the alkylation of the benzofuran ring with propyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation products: Corresponding oxides or hydroxylated derivatives.
Reduction products: Reduced amines or alcohols.
Substitution products: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 7-Propoxy-2,3-dihydrobenzofuran-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound in the development of new therapeutic agents .
Medicine: : Due to its biological activities, this compound is being explored for its potential use in drug development. It has shown promise in preclinical studies for the treatment of various diseases .
Industry: : The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .
Wirkmechanismus
The mechanism of action of 7-Propoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrobenzofuran: A parent compound with a similar structure but lacking the propoxy and amine groups.
7-Methoxy-2,3-dihydrobenzofuran-3-amine: A similar compound with a methoxy group instead of a propoxy group.
7-Ethoxy-2,3-dihydrobenzofuran-3-amine: A similar compound with an ethoxy group instead of a propoxy group.
Uniqueness: : 7-Propoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H15NO2 |
---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
7-propoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C11H15NO2/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10/h3-5,9H,2,6-7,12H2,1H3 |
InChI-Schlüssel |
UFBRLOJZQZFSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC2=C1OCC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.